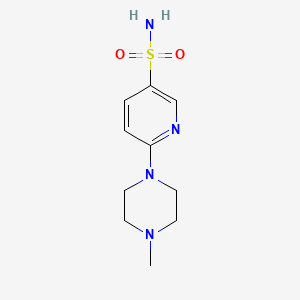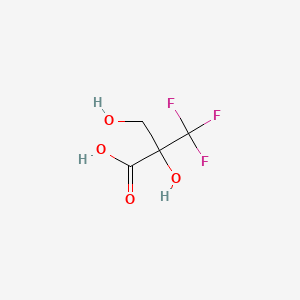
4-ヨードフェニルエタン-1-アミン塩酸塩
概要
説明
2-(4-Iodophenyl)ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C8H11ClIN and a molecular weight of 283.53711 g/mol . It is a derivative of phenethylamine, where an iodine atom is substituted at the para position of the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Chemistry: 2-(4-Iodophenyl)ethan-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated phenethylamines on biological systems. It serves as a model compound for understanding the interaction of halogenated aromatic amines with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural similarity to other bioactive phenethylamines makes it a candidate for drug design and discovery.
Industry: In the industrial sector, 2-(4-Iodophenyl)ethan-1-amine hydrochloride is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenyl)ethan-1-amine hydrochloride typically involves the iodination of phenethylamine. One common method includes the reaction of 4-iodobenzaldehyde with nitromethane to form 4-iodo-β-nitrostyrene, which is then reduced to 2-(4-iodophenyl)ethan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 2-(4-Iodophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted phenethylamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
作用機序
The mechanism of action of 2-(4-Iodophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the para position enhances its binding affinity to certain biological targets, potentially leading to various pharmacological effects. The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
- 2-(4-Bromophenyl)ethan-1-amine hydrochloride
- 2-(4-Chlorophenyl)ethan-1-amine hydrochloride
- 2-(4-Fluorophenyl)ethan-1-amine hydrochloride
Comparison:
- 2-(4-Iodophenyl)ethan-1-amine hydrochloride is unique due to the presence of the iodine atom, which significantly affects its reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs.
- The iodine atom increases the molecular weight and alters the electronic properties of the compound, potentially enhancing its biological activity and specificity.
特性
IUPAC Name |
2-(4-iodophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJUNYBPNPSJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39260-90-7 | |
| Record name | Benzeneethanamine, 4-iodo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39260-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-iodophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-ethylsulfanyl-5-(4-nitrophenyl)-4-oxo-7-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1655528.png)


![2,4-dinitro-N-[(E)-1-phenylhexylideneamino]aniline](/img/structure/B1655533.png)
![7-(4-Bromophenyl)-5-thien-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1655534.png)

![3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1655540.png)
![(3aS,6aR)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one](/img/structure/B1655542.png)






